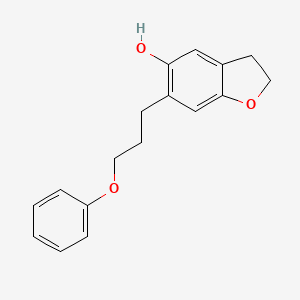
7-Ketoroyleanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ketoroyleanone is a naturally occurring diterpenoid compound isolated from the roots of Inula royleana DC (Compositae). It is a tricyclic diterpenoid with the chemical structure 12-hydroxy-abieta-8,12-dien-7,11,14-trione . This compound belongs to the abietane-type diterpenoids, which are known for their diverse biological activities and potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
7-Ketoroyleanone can be synthesized from 7-hydroxyroyleanone through a series of chemical reactions. One method involves the use of 8,9-epoxy-7-oxoroyleanone methyl ether as an intermediate . The synthetic route typically includes oxidation and rearrangement reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would involve optimizing the laboratory-scale synthetic routes for higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
7-Ketoroyleanone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further utilized in synthetic and medicinal chemistry .
科学的研究の応用
7-Ketoroyleanone has been extensively studied for its biological activities and potential therapeutic applications. Some of its notable applications include:
Chemistry: Used as a precursor for the synthesis of other bioactive diterpenoids.
Biology: Studied for its role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Ketoroyleanone involves its interaction with molecular targets such as human topoisomerase I. It acts as an inhibitor of this enzyme, which is crucial for DNA replication and transcription. By inhibiting topoisomerase I, this compound can induce apoptosis in cancer cells and exhibit anti-cancer activity .
類似化合物との比較
Similar Compounds
Inuroyleanol: Another diterpenoid isolated from Inula royleana with a similar tricyclic structure.
Sugiol: A diterpenoid with inhibitory activity against human topoisomerase I.
Uniqueness
7-Ketoroyleanone is unique due to its specific chemical structure and potent biological activities. Its ability to inhibit topoisomerase I with greater efficacy than some known inhibitors like camptothecin highlights its potential as a therapeutic agent .
Conclusion
This compound is a promising compound with diverse applications in scientific research and potential therapeutic uses. Its unique chemical structure and biological activities make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry.
特性
分子式 |
C20H26O4 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
(4bS,8aS)-1-hydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthrene-3,4,10-trione |
InChI |
InChI=1S/C20H26O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10,12,22H,6-9H2,1-5H3/t12-,20-/m0/s1 |
InChIキー |
OBRCAYZWOHZGIC-YUNKPMOVSA-N |
異性体SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2=O)(C)C)C)O |
正規SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2=O)(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


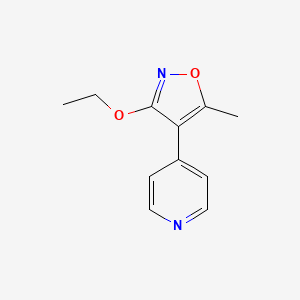

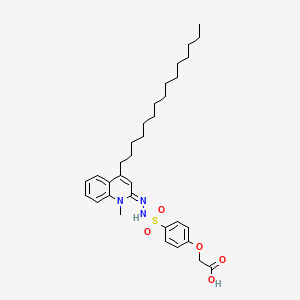
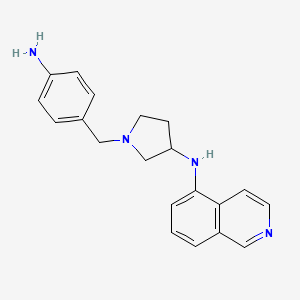
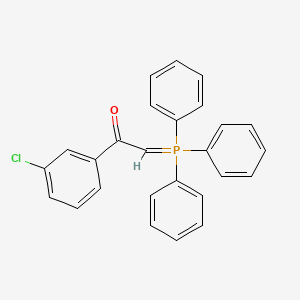
![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)
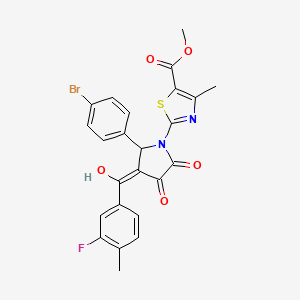
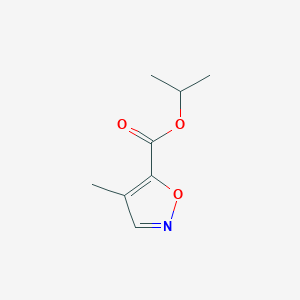
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

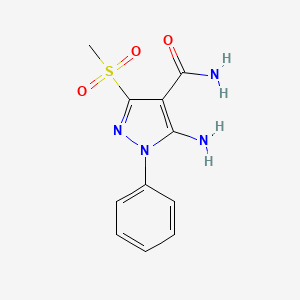
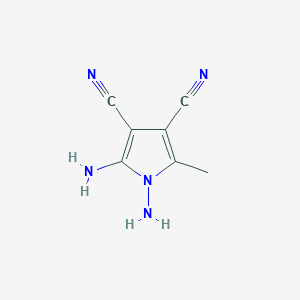
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
